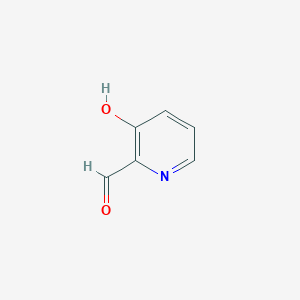

3-Hydroxypyridine-2-carboxaldehyde

Beschreibung

Historical Context and Significance of Pyridine-Based Chemical Entities in Contemporary Chemistry and Biology

Pyridine (B92270), a heterocyclic organic compound with the chemical formula C5H5N, was first synthesized by Ramsay in 1877. openaccessjournals.com It is structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This fundamental structure is found in numerous naturally occurring compounds vital to biological systems, including vitamins (like niacin and pyridoxal), coenzymes, and alkaloids such as nicotine. openaccessjournals.combritannica.comtaylorandfrancis.com

The development of the Hantzsch pyridine synthesis in 1881 further propelled the study of pyridine derivatives. wikipedia.org In contemporary chemistry, pyridine and its derivatives are indispensable as solvents, reagents, and precursors for synthesizing a vast array of agrochemicals and pharmaceuticals. taylorandfrancis.comnih.gov The pyridine ring is a key component in over 7,000 existing drug molecules due to its ability to enhance water solubility and its versatile chemical, steric, and electronic properties. openaccessjournals.comtaylorandfrancis.comnih.gov Pyridine-based compounds have demonstrated a broad spectrum of physiological activities, including antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory properties. openaccessjournals.com

Academic Significance of 3-Hydroxypyridine-2-carboxaldehyde as a Multifunctional Chemical Scaffold

This compound is an organic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and an aldehyde group at the 2-position. pipzine-chem.com This specific arrangement of functional groups makes it a highly versatile and valuable scaffold in various areas of chemical research. The presence of the reactive aldehyde and hydroxyl groups allows for a multitude of chemical transformations, including condensation, oxidation, and reduction reactions. pipzine-chem.com

This compound serves as a crucial intermediate in the synthesis of more complex molecules. pipzine-chem.com In medicinal chemistry, its unique structure is utilized as a starting material or a key structural fragment in the design and synthesis of novel therapeutic agents. nih.govpipzine-chem.com Researchers have explored its potential in developing drugs with antibacterial, anti-inflammatory, and even anticancer activities. pipzine-chem.com Furthermore, in materials science, this compound and its derivatives are investigated for the development of new materials with specific properties. pipzine-chem.com The ability of the hydroxyl and aldehyde groups to coordinate with metal ions also makes it a significant ligand in coordination chemistry for the synthesis of metal complexes with diverse applications.

Overview of Principal Research Directions and Delimitation of the Scholarly Inquiry

The academic interest in this compound primarily revolves around its application as a building block in organic synthesis and medicinal chemistry. Key research directions include:

Synthesis of Schiff Bases: The aldehyde group readily reacts with primary amines to form Schiff bases. These compounds and their metal complexes are extensively studied for their biological activities.

Development of Novel Ligands: The molecule's structure is ideal for creating polydentate ligands that can form stable complexes with a variety of metal ions. These complexes are investigated for their catalytic, magnetic, and photoluminescent properties.

Medicinal Chemistry Analogues: Researchers modify the core structure of this compound to create analogues with enhanced or specific biological activities. This includes the synthesis of derivatives as potential enzyme inhibitors and antineoplastic agents. nih.gov

Fluorescent Probes: The related compound, 3-hydroxyisonicotinaldehyde, which is an isomer, has been identified as a green-emitting fluorophore, suggesting potential research avenues for this compound derivatives in developing fluorescent probes for biological imaging and sensing applications. wikipedia.org

This article will focus exclusively on the chemical properties, synthesis, and academic research applications of this compound, without delving into dosage, administration, or safety profiles. The inquiry is delimited to its role as a chemical compound in a research context.

Table of Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C6H5NO2 | pipzine-chem.comnih.gov |

| Molar Mass | 123.11 g/mol | pipzine-chem.comnih.gov |

| Appearance | White to light yellow crystalline powder | pipzine-chem.com |

| Melting Point | 89 - 91 °C | pipzine-chem.com |

| Solubility in Water | Slightly soluble | pipzine-chem.com |

| pKa (phenolic -OH) | ~9 - 10 | pipzine-chem.com |

Established Synthetic Routes for this compound

Established synthetic strategies are crucial for providing reliable access to this compound for research and development. These routes often leverage well-understood chemical transformations tailored to the specific reactivity of the pyridine nucleus.

A common and direct approach to installing the aldehyde functionality at the C-2 position of the pyridine ring is through the oxidation of a precursor bearing a carbon substituent at the appropriate oxidation state, such as a hydroxymethyl or methyl group.

The oxidation of 3-hydroxy-2-hydroxymethylpyridine, often used in its hydrochloride salt form, represents a direct and efficient method for the synthesis of this compound. Manganese dioxide (MnO₂) is a preferred reagent for this transformation due to its mild nature and high selectivity for oxidizing allylic and benzylic-type alcohols over other sensitive functional groups, such as the phenolic hydroxyl group present in the substrate. wikipedia.orgresearchgate.net

The reaction is typically performed by stirring the pyridine precursor with an excess of activated MnO₂ in a suitable inert solvent, such as chloroform (B151607) or dichloromethane, at room or slightly elevated temperature. nih.gov The heterogeneous nature of the reaction requires vigorous stirring to ensure efficient contact between the reagent and the substrate. nih.gov The progress of the reaction can be monitored by standard techniques like thin-layer chromatography (TLC). Upon completion, the solid MnO₂ and its reduced forms (manganese oxides of lower oxidation states) are simply filtered off, and the desired product is isolated from the filtrate after solvent removal. The simplicity of workup is a significant advantage of this method. While this specific transformation is a direct application of a well-established method, the oxidation of the analogous 3-hydroxy-4-pyridinemethanol to 3-hydroxyisonicotinaldehyde using MnO₂ was first reported in 1958, establishing the precedent for this type of selective oxidation on the hydroxypyridine scaffold. wikipedia.org

Table 1: Manganese Dioxide-Mediated Oxidation

| Parameter | Description | Reference |

| Substrate | 3-Hydroxy-2-hydroxymethylpyridine Hydrochloride | |

| Reagent | Activated Manganese Dioxide (MnO₂) | researchgate.netnih.gov |

| Typical Solvents | Chloroform, Dichloromethane | nih.gov |

| Reaction Type | Heterogeneous Oxidation | nih.gov |

| Key Advantage | High selectivity for the primary alcohol over the phenolic hydroxyl group; simple filtration-based workup. | wikipedia.org |

General methods developed for the synthesis of various pyridine-2-carboxaldehydes can be effectively adapted to produce the 3-hydroxy substituted target. These routes often involve more steps than a direct oxidation but can be advantageous if the precursors are more readily available.

A versatile strategy for synthesizing substituted pyridine-2-carboxaldehydes begins with a 2-chloropyridine (B119429) derivative. google.com This approach relies on the reactivity of the chlorine atom, which can be displaced or used to direct metallation, allowing for the introduction of a one-carbon unit that is subsequently oxidized to the aldehyde.

For the synthesis of this compound, a plausible pathway would start with 2-chloro-3-hydroxypyridine (B146414) or a protected version thereof. The synthesis would proceed through a sequence of steps:

Introduction of a Carbon Synthon: A one-carbon unit, such as a methyl or vinyl group, is introduced at the C-2 position. This can be achieved through cross-coupling reactions, such as a Stille or Suzuki coupling, if the pyridine ring is first converted to a suitable derivative (e.g., by metallation or boronation). An alternative approach involves methylation following the displacement of the chloro group. google.com

Oxidation: The introduced group is then oxidized to the aldehyde. A methyl group can be oxidized using reagents like selenium dioxide (SeO₂), while a vinyl group can be cleaved to the aldehyde via ozonolysis. google.com

Modern synthetic chemistry increasingly turns to nature for inspiration, leading to the development of biomimetic and chemo-enzymatic strategies.

Biomimetic synthesis attempts to replicate the efficiency and selectivity of natural biological processes in a laboratory setting. nih.gov For a molecule like this compound, which is an analogue of pyridoxal (B1214274) (a form of vitamin B6), a biomimetic approach might involve mimicking the action of enzymes that synthesize or modify such structures. wikipedia.org However, specific biomimetic total syntheses for this particular aldehyde are not widely documented in current literature.

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create efficient and environmentally friendly reaction cascades. rsc.org Enzymes, such as oxidases or dehydrogenases, could potentially be used for the selective oxidation of 3-hydroxy-2-hydroxymethylpyridine. The high selectivity of enzymes could lead to high yields and purity under mild reaction conditions. While the development of chemo-enzymatic cascades is a highly attractive field for green synthesis, its application for the production of this compound is still an emerging area of research. rsc.org

The construction of the pyridine ring itself offers an alternative to the modification of existing pyridine derivatives. Ring expansion reactions, particularly from furan (B31954) precursors, are a known method for synthesizing substituted pyridines.

A general approach involves the reaction of a furan derivative, such as furfural (B47365) or a related compound, with a nitrogen source under conditions that promote a hetero-Diels-Alder reaction or a similar cycloaddition-rearrangement cascade. rsc.org For instance, reacting a furan with an appropriate dienophile in the presence of a Lewis acid can lead to a bicyclic intermediate that rearranges to a polysubstituted 3-hydroxypyridine (B118123) upon elimination. rsc.org While this represents a powerful method for generating pyridine scaffolds, its specific application to produce this compound from a furan precursor is not a commonly cited route and would require significant methodological development to control the substitution pattern and functional groups on the final product.

Ring Expansion Reactions from Furan Precursors

Rearrangement Pathways of 2-Acylfurans to 3-Hydroxypyridines

A classical and significant method for synthesizing 3-hydroxypyridine derivatives involves the ring expansion and rearrangement of 2-acylfurans. researchgate.netacs.org This transformation is a foundational approach to accessing the 3-hydroxypyridine scaffold. The reaction of 2-acylfurans with ammonia (B1221849) or its derivatives under heat and pressure facilitates the conversion to the corresponding 3-hydroxypyridine. researchgate.netacs.org For instance, the conversion of 2-acetylfuran (B1664036) to 2-methyl-3-hydroxypyridine has been studied as a model for this type of synthesis, demonstrating the feasibility of this route. acs.org While this method has proven effective, it often requires elevated temperatures and can lead to the formation of byproducts, necessitating further investigation into reaction conditions. acs.orgnii.ac.jp

Reaction of Acylfurans with Ammonia under Controlled Conditions

The direct reaction of 2-acylfurans with ammonia is a key step in their conversion to 3-hydroxypyridines. nii.ac.jp Research has shown that reacting 2-acylfurans with ammonia under various conditions can yield 3-hydroxypyridine derivatives. nii.ac.jp For example, 2-acetylfuran has been successfully converted to 2-methyl-3-hydroxypyridine using this method. acs.orgnii.ac.jp The reaction can be influenced by the presence of solvents and catalysts. Studies have explored the use of liquid ammonia, sometimes with the addition of a catalyst like ammonium (B1175870) chloride, to achieve the desired transformation. nii.ac.jp It has been noted that in the absence of a solvent, the reaction of 2-acetylfuran with ammonia can produce 2-acetylpyrrole (B92022) as a byproduct. nii.ac.jp The conditions for these reactions, including temperature and pressure, are critical parameters that are often optimized to improve the yield and purity of the 3-hydroxypyridine product. acs.org

Advanced Synthetic Strategies and Reaction Condition Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and selective methods for the preparation of this compound.

Solvent-Free Condensation Reactions

To enhance the environmental and economic viability of the synthesis, solvent-free condensation reactions are being explored. While specific examples for this compound are not extensively detailed in the provided results, the general trend in organic synthesis is to move towards solvent-free conditions to reduce waste and energy consumption. This approach is particularly relevant for condensation reactions, which are a common feature in the synthesis of heterocyclic compounds.

Reductive Hydrolysis Techniques for Aldehyde Generation

The generation of the aldehyde group at the 2-position of the pyridine ring is a crucial step. One approach involves the controlled reduction of a corresponding nitrile or carboxylic acid derivative. For instance, pyridine nitriles can be catalytically hydrogenated in a controlled manner to yield pyridine aldehydes. google.com This method offers a potentially more efficient and commercially viable route compared to other reduction techniques. google.com The choice of catalyst and control over reaction conditions such as pressure and temperature are critical to prevent over-reduction to the alcohol. google.com

Regioselective Introduction of the 3-Hydroxyl Functional Group

The selective introduction of a hydroxyl group at the 3-position of the pyridine ring is a significant challenge in the synthesis of this compound. One strategy involves the nucleophilic substitution of a halogenated pyridine derivative with a hydroxide (B78521) or alkoxide. pipzine-chem.com Another approach is the regioselective functionalization of pre-existing pyridine rings. For example, neighboring group assistance has been utilized for the regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters under mild conditions. nih.gov Research has also shown that modifying reaction conditions can alter the regioselectivity of reactions involving benzynes and pyridine N-oxides, leading to either 2- or 3-substituted pyridines. rsc.org

Optimization Parameters for Enhanced Reaction Yield and Product Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include temperature, reaction time, catalyst selection, and solvent choice. For instance, in the synthesis of functionalized 2-pyridones, the decarboxylation reaction was optimized by refluxing in toluene (B28343) with potassium carbonate. nih.gov Similarly, the catalytic hydrogenation of pyridine nitriles to aldehydes requires careful control of hydrogen pressure and reaction temperature to achieve the desired product. google.com The use of specific catalysts, such as palladium or platinum dioxide, can also significantly influence the outcome of the reaction. google.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-6(9)2-1-3-7-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDSWZBXIZCMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371997 | |

| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-55-4 | |

| Record name | 3-Hydroxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypicolinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Synthesis Pathways

The chemical scaffold of 3-hydroxypyridine-2-carboxaldehyde serves as a versatile starting point for the synthesis of a variety of derivatives and analogues. These synthetic routes typically leverage the reactivity of the aldehyde functional group, which readily participates in condensation and oxidation reactions.

Chemical Reactivity and Derivatization Strategies of 3 Hydroxypyridine 2 Carboxaldehyde

Reactivity Profiles of the Aldehyde Functionality

The aldehyde group in 3-hydroxypyridine-2-carboxaldehyde is a primary site for various chemical modifications, including condensation, oxidation, and reduction reactions. pipzine-chem.com

Imine Formation via Condensation with Primary Amines (Schiff Base Synthesis)

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This condensation reaction is a fundamental transformation in organic chemistry and is characterized by the formation of a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com

The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final imine product. masterorganicchemistry.com The reaction is typically reversible and can be influenced by factors such as pH and the nature of the reactants. masterorganicchemistry.comyoutube.com

Table 1: Examples of Schiff Bases Derived from this compound

| Primary Amine Reactant | Resulting Schiff Base Product | Reference |

| Aniline | 2-[(phenylimino)methyl]pyridin-3-ol | lookchem.com |

| 4-Methylaniline | 2-[(4-methylphenyl)imino]methylpyridin-3-ol | researchgate.net |

| 4-Methoxyaniline | 2-[(4-methoxyphenyl)imino]methylpyridin-3-ol | researchgate.net |

| 4-Bromoaniline | 2-[(4-bromophenyl)imino]methylpyridin-3-ol | researchgate.net |

| 4-Chloroaniline | 2-[(4-chlorophenyl)imino]methylpyridin-3-ol | researchgate.net |

| 4-Nitroaniline | 2-[(4-nitrophenyl)imino]methylpyridin-3-ol | researchgate.net |

Kinetic studies of imine formation provide valuable insights into the reaction mechanism and the factors that control the reaction rate. The rate of imine formation can be influenced by the electronic and steric properties of both the aldehyde and the amine, as well as the reaction conditions. nih.gov For instance, the reaction of aldehydes with primary amines can be subject to kinetic and thermodynamic control, where the initial product distribution may differ from the final equilibrium composition. nih.gov The formation of imine products can be monitored over time using techniques like quantitative NMR spectroscopy to understand the reaction kinetics. nih.gov

Imines derived from this compound can undergo prototropic shifts, which are intramolecular proton transfer reactions. These shifts can lead to the formation of tautomers. The study of analogous systems, such as those involving pyridoxal (B1214274), a coenzyme, has shown that transamination reactions can occur. acs.org Transamination involves the transfer of an amino group from an amino acid to a keto acid, a process in which pyridoxal-like compounds can play a catalytic role. acs.org Mechanistic studies suggest that these reactions can proceed through concerted 1,3-prototropic shifts. acs.org

Oxidative Transformations to Corresponding Carboxylic Acids

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid group, yielding 3-hydroxypyridine-2-carboxylic acid, also known as 3-hydroxypicolinic acid. pipzine-chem.com This transformation is a common reaction in organic synthesis and can be achieved using various oxidizing agents. pipzine-chem.com For instance, weak oxidizing agents like Tollens' reagent can be used to effect this conversion. pipzine-chem.com

Table 2: Oxidation of this compound

| Starting Material | Product | Reference |

| This compound | 3-Hydroxypyridine-2-carboxylic acid | pipzine-chem.comwikipedia.org |

Reductive Conversions to Corresponding Alcohols

The aldehyde group can also be reduced to a primary alcohol. The reduction of this compound yields 2-(hydroxymethyl)-3-pyridinol. This reaction can be carried out using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. For instance, the related compound 3-hydroxypyridine (B118123) can be hydrogenated to 3-hydroxypiperidine (B146073) using a nickel catalyst at elevated temperatures and pressures. google.com

Table 3: Reduction of this compound

| Starting Material | Product | Reference |

| This compound | 2-(Hydroxymethyl)-3-pyridinol | lookchem.com |

Reactivity Profiles of the Hydroxyl Functionality

Intramolecular and Intermolecular Hydrogen Bonding Interactions

The proximity of the hydroxyl and carboxaldehyde groups in this compound allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the aldehyde group. This interaction creates a stable six-membered quasi-aromatic ring structure. This type of hydrogen bond, often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), is strengthened by the delocalization of π-electrons within the chelate ring, which stabilizes the planar conformation of the molecule. mdpi.com

The oxygen atom of the hydroxyl group also possesses lone pairs of electrons that can participate in forming intermolecular hydrogen bonds with other molecules. pipzine-chem.com These intermolecular interactions significantly influence the compound's physical properties, such as its melting point, boiling point, and solubility in various solvents. pipzine-chem.com In the solid state, these interactions can lead to the formation of extended supramolecular assemblies. For instance, in metal complexes derived from its thiosemicarbazone, intermolecular hydrogen bonds contribute to the formation of two-dimensional networks. researchgate.net The ability to act as both a hydrogen bond donor (via the -OH group) and acceptor (via the aldehyde oxygen and pyridine (B92270) nitrogen) is a key feature of its chemistry. nih.gov

| Interaction Type | Description | Impact on Properties |

| Intramolecular H-Bond | Between the 3-hydroxyl (donor) and 2-aldehyde (acceptor). | Stabilizes a planar conformation; influences the chemical shifts in NMR spectra and vibrational frequencies in IR spectra. |

| Intermolecular H-Bond | Between molecules of this compound or with solvent molecules. | Affects melting point, boiling point, and solubility. pipzine-chem.com Contributes to crystal packing and the formation of supramolecular structures. researchgate.net |

Selective Protection and Deprotection Strategies for the Hydroxyl Group

In multistep organic syntheses involving this compound, it is often necessary to selectively "protect" the highly reactive hydroxyl group to prevent it from interfering with reactions intended for other parts of the molecule, such as the aldehyde or the pyridine ring. studylib.net The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal (deprotection) once its purpose is served.

Common strategies for protecting phenolic hydroxyl groups like the one in this compound involve converting it into an ether or a silyl (B83357) ether. For instance, alkyl ethers can be formed under basic conditions using reagents like alkyl halides. studylib.net Benzyl ethers are particularly useful as they can be selectively removed by catalytic hydrogenation, a condition that might not affect other functional groups.

Conversely, the aldehyde group can also be protected if reactions are desired at the hydroxyl group or the pyridine ring. A common method for protecting aldehydes is the formation of acetals by reacting the aldehyde with an alcohol in the presence of an acid catalyst. pipzine-chem.com This protection is reversible, as the acetal (B89532) can be hydrolyzed back to the aldehyde under acidic aqueous conditions.

| Protecting Group Type | Example Reagents for Protection | Conditions for Deprotection | Key Features |

| Alkyl Ethers (e.g., Methyl, Benzyl) | MeI, NaH; BnBr, K₂CO₃ | BBr₃, SiCl₄ (for Me); H₂, Pd/C (for Bn) | Benzyl groups are widely used due to mild deprotection conditions. studylib.netmdpi.com |

| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole | TBAF, HF, Acetic Acid | Sensitive to acidic conditions and fluoride (B91410) ions. |

| Acetals (for Aldehyde) | Ethylene glycol, p-TsOH | H₃O⁺ | Protects the aldehyde group from nucleophiles and reducing agents. pipzine-chem.com |

Reactivity of the Pyridine Ring System

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient compared to benzene, making it generally less reactive towards electrophilic aromatic substitution. The reactivity of the ring in this compound is further modulated by the electronic effects of the two substituents.

Hydroxyl Group (-OH): Located at the 3-position, the -OH group is an activating group and directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.

Aldehyde Group (-CHO): Located at the 2-position, the -CHO group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta (positions 4 and 6) positions.

For nucleophilic aromatic substitution, the electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing aldehyde group, facilitates attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the aldehyde at C-2 further activates the ring for such attacks.

N-Oxidation and Subsequent Rearrangement Reactions

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. ias.ac.in The resulting this compound N-oxide has altered reactivity compared to the parent molecule. The N-oxide function allows for selective functionalization in its vicinity. fu-berlin.de

Pyridine N-oxides bearing an alkyl group at the α-position (C2 or C6) are known to undergo the Boekelheide rearrangement when treated with an anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.org This reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement to furnish a hydroxymethylpyridine after hydrolysis. wikipedia.org

While this compound does not have an α-alkyl group, the chemistry of its N-oxide is still significant. Reactions of pyridine N-oxides with anhydrides can lead to rearrangements that introduce functionality onto the ring. fu-berlin.deyoutube.com For example, treatment of pyridine N-oxide itself with acetic anhydride can yield 2-acetoxypyridine, which upon hydrolysis gives 2-hydroxypyridine. This highlights a potential pathway for modifying the substitution pattern of the this compound framework.

Formation of Complex Multicomponent Systems and Hybrid Organic Molecules

Exploitation of Thiosemicarbazone and Schiff Base Chemistry as Versatile Ligands

The aldehyde group of this compound is a versatile handle for constructing more complex molecules, particularly through condensation reactions with primary amines and their derivatives. pipzine-chem.com This chemistry has been extensively exploited to synthesize thiosemicarbazones and Schiff bases, which are highly effective ligands in coordination chemistry. oncologyradiotherapy.comjocpr.com

Thiosemicarbazones: The reaction of this compound with thiosemicarbazide (B42300) or its N-substituted derivatives yields the corresponding thiosemicarbazones. researchgate.netresearchgate.net These molecules are of significant interest because they can act as multidentate ligands. For example, this compound thiosemicarbazone typically coordinates to metal ions as a tridentate ligand, binding through the pyridyl nitrogen, the imine nitrogen, and the sulfur atom of the deprotonated thiol form. researchgate.net This coordination behavior allows for the formation of stable, planar complexes with various transition metals, including palladium(II), platinum(II), and tin(II). researchgate.netresearchgate.netrsc.org

| Ligand | Metal Ion | Resulting Complex Example | Reference |

| 3-Hydroxypyridine-2-carbaldehyde thiosemicarbazone | Pd(II) | [Pd(L)Cl] (where L is the monoanionic ligand) | researchgate.net |

| 3-Hydroxy-2-pyridinecarboxaldehyde N(4)-methylthiosemicarbazone | Pt(II) | [Pt(HyPyMe)Cl] | researchgate.net |

| Pyridine-2-carboxaldehyde thiosemicarbazone derivatives | Sn(II) | Various cytotoxic Sn(II) complexes | rsc.org |

| 2-Formylpyridine thiosemicarbazone derivatives | Fe(III) | [FeL₂]Cl·2H₂O | nih.gov |

Schiff Bases: Similarly, the condensation of this compound with various primary amines (anilines, aminoazoles, etc.) produces a class of compounds known as Schiff bases (or imines). researchgate.net These Schiff bases are also excellent ligands. Those derived from o-hydroxyaldehydes are particularly noteworthy for their ability to form stable chelate rings with metal ions through the imine nitrogen and the phenolic oxygen. researchgate.netscience.gov The resulting metal complexes have applications in areas ranging from catalysis to materials science.

| Amine Reactant | Resulting Schiff Base Type | Potential Metal Ions for Complexation | Reference |

| Substituted anilines | 4-[(4-R-phenylimino)methyl]pyridin-3-ols | Various transition metals | researchgate.net |

| 3-aminopyridine | N-(pyridin-4-ylmethylene)pyridin-3-amine | Cu(II), Ni(II), Co(II) | jocpr.com |

| o-phenylenediamine | Diamine-derived Schiff base | Mn(II), Co(II) | oncologyradiotherapy.com |

Coordination Chemistry and Characterization of Metal Complexes with 3 Hydroxypyridine 2 Carboxaldehyde

Coordination Modes and Ligand Behavior of 3-Hydroxypyridine-2-carboxaldehyde and Its Derivatives

The behavior of this compound and its derivatives as ligands is dictated by the arrangement of its donor atoms and their ability to form chelate rings with a central metal ion. The modification of the carboxaldehyde group into a thiosemicarbazone introduces additional nitrogen and sulfur donor atoms, creating multidentate ligand systems with enhanced chelating ability.

Thiosemicarbazone derivatives of this compound are notable for their ability to act as tridentate chelating agents. researchgate.net In complexes with platinum(II), these ligands typically coordinate through the pyridyl nitrogen, the azomethine nitrogen, and the thiolato sulfur atom. researchgate.netnih.gov This creates a stable NNS donor set, forming two fused five-membered chelate rings with the metal ion. nih.govacs.org Spectroscopic evidence confirms this coordination mode. For instance, in the infrared (IR) spectra of the platinum(II) complexes, the disappearance of the ν(S-H) band and the shift of the ν(C=N) band indicate the involvement of the sulfur and azomethine nitrogen atoms in coordination. researchgate.net

While the NNS coordination is predominant for thiosemicarbazone derivatives, the parent molecule itself suggests the potential for NNO coordination through the pyridine (B92270) nitrogen, the hydroxyl oxygen, and the aldehyde oxygen. pipzine-chem.com The deprotonated form of thiosemicarbazone ligands can also coordinate through oxygen, nitrogen, and sulfur atoms in an ONS tridentate fashion. nih.gov The specific coordination mode is influenced by the metal ion, the reaction conditions, and the substituents on the ligand.

The coordination of thiosemicarbazone ligands derived from this compound to a metal center is typically accompanied by the deprotonation of the ligand. nih.gov The ligand loses a proton from the hydrazinic nitrogen (N-NH) and the thiol group (S-H) to coordinate as a monoanionic or dianionic species. The deprotonation of the azomethine (=N-NH) proton is clearly evidenced in the ¹H-NMR spectra of the resulting metal complexes, where the characteristic signal for this proton disappears upon complexation. researchgate.net

Synthesis and Spectroscopic Characterization of Novel Metal Complexes

The synthesis of novel metal complexes using this compound-based ligands has led to compounds with interesting structural and electronic properties. Platinum(II) complexes, in particular, have been a subject of significant research interest.

Platinum(II) complexes featuring thiosemicarbazone derivatives of this compound have been successfully synthesized and extensively characterized. researchgate.netbenthamdirect.comscienceopen.com These compounds are typically prepared to explore their coordination behavior and potential applications.

The synthesis of these platinum(II) complexes generally follows a two-step process. First, the thiosemicarbazone ligand is prepared through the condensation reaction of this compound with a corresponding thiosemicarbazide (B42300) (e.g., N(4)-methylthiosemicarbazide or N(4)-pyrrolidinylthiosemicarbazide). researchgate.net

The subsequent synthesis of the platinum(II) complex involves the reaction of the thiosemicarbazone ligand with a platinum(II) salt, most commonly potassium tetrachloroplatinate(II) (K₂PtCl₄). researchgate.netnih.gov The reaction is typically carried out by stirring an equimolar solution of the ligand and the platinum salt in a suitable solvent mixture, such as ethanol (B145695) and water. researchgate.netnih.gov This method results in the formation of the desired platinum(II) coordination compound, which can then be isolated and purified. researchgate.net

Table 1: Spectroscopic Data for a Platinum(II) Complex of a this compound Thiosemicarbazone Derivative

| Spectroscopic Feature | Free Ligand (HHyPyMe) | Platinum(II) Complex ([Pt(HyPyMe)Cl]) | Inference |

|---|---|---|---|

| ¹H-NMR: δ(=N-NH) (ppm) | 11.60 | Absent | Deprotonation of the azomethine proton and coordination to Pt(II). |

| ¹H-NMR: δ(HC=N) (ppm) | 8.32 | 8.17 | Upfield shift indicates coordination of the azomethine nitrogen. |

| IR: ν(C=S) (cm⁻¹) | 848 | 763 | Shift to lower frequency indicates coordination of the sulfur atom. |

Data sourced from a study on Platinum(II) Complexes of this compound N(4)-Methylthiosemicarbazone. researchgate.net

The structural elucidation of these platinum(II) complexes is achieved through a combination of analytical and spectroscopic techniques, including elemental analysis, mass spectrometry, FT-IR, ¹H-NMR, and UV-Visible spectroscopy. researchgate.netbenthamdirect.com The data from these methods consistently indicate the formation of mononuclear complexes, where a single platinum(II) ion is coordinated to one tridentate thiosemicarbazone ligand and one chloride ion. researchgate.netscienceopen.com

The geometry around the d⁸ Pt(II) metal center is determined to be square planar. researchgate.netrsc.org This is a characteristic geometry for platinum(II) complexes and is supported by the electronic spectra, which display absorption bands around 400-540 nm, corresponding to d-d transitions typical for a square planar environment. researchgate.netnih.gov Further confirmation of this geometry is often obtained from single-crystal X-ray diffraction studies on analogous Pt(II) thiosemicarbazone complexes, which show a slightly distorted square-planar arrangement of the N, N, S donor atoms of the ligand and a chloride ion around the platinum center. nih.govdistantreader.org

Zinc(II) Coordination Compounds

The study of Zinc(II) complexes with ligands derived from this compound is an active area of research, particularly with thiosemicarbazone derivatives due to their potential biological activities.

Synthesis from Thiosemicarbazone Ligands

Zinc(II) complexes of 3-hydroxy-2-formylpyridine N(4)-substituted thiosemicarbazones, such as the N(4)-methyl and N(4)-pyrrolidinyl derivatives, have been successfully synthesized and characterized. researchgate.net The general synthetic approach involves the reaction of a zinc(II) salt with the corresponding thiosemicarbazone ligand in a suitable solvent. These studies are part of a broader investigation into the coordination chemistry of thiosemicarbazones with various transition metals, including zinc. researchgate.net While detailed synthetic procedures for the this compound thiosemicarbazone zinc complexes are part of this extended research, specific examples include the preparation of complexes like [ZnCl(2)(HFoTsc)xH(2)O] and [Zn(FoTsc)(2)] from the related pyridine-2-carbaldehyde thiosemicarbazone, highlighting the general methodology used for this class of compounds. nih.gov

Palladium(II) Coordination Compounds

Palladium(II) has been shown to form stable and well-defined complexes with thiosemicarbazone and N-ethylthiosemicarbazone ligands derived from this compound. These complexes have been subjected to detailed structural and spectroscopic analysis.

Synthesis from Thiosemicarbazone and N-Ethylthiosemicarbazone Ligands

Novel and stable Palladium(II) complexes with this compound thiosemicarbazone and its N-ethyl derivative have been synthesized from lithium tetrachloropalladate(II) (Li₂PdCl₄). researchgate.netconsensus.app The reaction yields complexes where the thiosemicarbazone ligand coordinates to the palladium center. researchgate.netconsensus.app Specifically, the complex with the N-ethylthiosemicarbazone of 5-hydroxypyridine-2-carbaldehyde has also been prepared and characterized, demonstrating the versatility of these pyridine-based ligands in forming palladium complexes. nepjol.info

Single-Crystal X-Ray Diffraction Analysis for Structural Determination

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise molecular structure of these palladium(II) complexes. For the complex formed with this compound thiosemicarbazone, the analysis reveals that the ligand, as a monoanion, coordinates to the palladium(II) ion in a planar conformation. researchgate.netconsensus.app The coordination occurs through three key atoms: the pyridyl nitrogen, the imine nitrogen, and the thiolato sulfur atom. researchgate.netconsensus.app This tridentate coordination results in a stable, square planar geometry around the central palladium atom, with the fourth coordination site typically occupied by a chloride ion. researchgate.netconsensus.appnepjol.info

Organotin(IV) Coordination Compounds

The coordination chemistry of this compound extends to organotin(IV) compounds, leading to the formation of novel complexes with distinct structural features. Research in this area has focused on diorganotin(IV) derivatives.

The synthesis of novel diorganotin(IV) complexes with 3-hydroxypyridine-2-carbaldehyde thiosemicarbazone has been reported. nih.govnih.gov These compounds, with the general formula [SnR₂(L)] (where R = Me, Bu, Ph and L is the dianion of the ligand), are typically prepared by refluxing the corresponding diorganotin(IV) oxide with the thiosemicarbazone ligand in benzene, utilizing a Dean-Stark trap for the azeotropic removal of water. nih.gov For instance, the synthesis of [SnMe₂(L)] and [SnBu₂(L)] involves this method. nih.gov

Subsequent characterization, including single-crystal X-ray analysis of a diphenyltin(IV) derivative, [SnPh₂(L)(DMSO)], shows that the doubly deprotonated ligand acts in a tridentate fashion. nih.govnih.gov The coordination sphere of the tin atom is completed by the two carbon atoms of the phenyl groups. nih.govnih.gov The resulting structure is further stabilized by intermolecular hydrogen bonds and C-H···π interactions, leading to a supramolecular assembly. nih.govnih.gov

Iridium Coordination Compounds

Based on the functional groups present in this compound, which include a pyridine nitrogen, a hydroxyl group, and a carboxaldehyde group, it can be anticipated that this molecule would act as a versatile ligand. It has the potential to coordinate with an iridium center in a bidentate fashion, likely through the pyridine nitrogen and the deprotonated hydroxyl oxygen, forming a stable chelate ring. The carboxaldehyde group could remain non-coordinated or could be involved in further reactions to form Schiff base ligands, which then coordinate to the metal center.

In the context of iridium chemistry, ligands with N^O donor sets are common. For instance, iridium(III) complexes with phenyl-pyridine and related N^C cyclometalating ligands are well-studied for their photophysical properties. mdpi.comrsc.org While this compound does not possess a C-H bond suitable for direct cyclometalation in the same manner as phenyl-pyridine, its N,O-coordination would still lead to the formation of stable complexes. The synthesis of such complexes would likely proceed through the reaction of an appropriate iridium(III) precursor, such as iridium(III) chloride hydrate, with the ligand in a suitable solvent. mdpi.com

Characterization of any potential iridium complexes would involve standard techniques such as ¹H and ¹³C NMR spectroscopy to elucidate the ligand's coordination mode, FT-IR spectroscopy to observe shifts in the vibrational frequencies of the C=N, C=O, and O-H groups upon coordination, and mass spectrometry to confirm the molecular weight of the complex. Single-crystal X-ray diffraction would be invaluable for determining the precise coordination geometry around the iridium center. nih.gov

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes provides crucial insights into their electronic structure and potential applications in areas such as catalysis and sensing. While specific data on iridium complexes of this compound is unavailable, studies on related Schiff base complexes offer a valuable framework for understanding their potential redox properties.

The electrochemical properties of Schiff base metal complexes are often investigated using cyclic voltammetry (CV). This technique can reveal information about the oxidation and reduction potentials of the metal center and the ligand, as well as the stability of the complex in different oxidation states. For many transition metal complexes with Schiff base ligands derived from pyridine-2-carboxaldehyde, the cyclic voltammograms show redox processes that can be attributed to both the metal and the ligand.

For instance, in a study of Cu(II), Ni(II), and Co(II) complexes with a Schiff base derived from imidazole-2-carboxaldehyde and L-phenylalanine, the electrochemical process was found to be quasi-reversible and involved a one-electron transfer. The redox potentials are influenced by the nature of the metal, the ligand's electronic properties, and the coordination geometry.

Table 1: Illustrative Electrochemical Data for Related Schiff Base Metal Complexes

| Complex | Redox Process | Potential (V vs. Ag/AgCl) | Reference |

| [Cu(L)Cl] | Cu(II)/Cu(I) | -0.45 (reduction) | |

| [Ni(L)Cl] | Ni(II)/Ni(I) | -0.98 (reduction) | |

| [Co(L)Cl] | Co(II)/Co(I) | -1.12 (reduction) | |

| [Zn(L)] | Ligand-based | -1.3 (irreversible reduction) | nih.gov |

Note: 'L' represents a Schiff base ligand similar in structure to those derived from 2-pyridinecarboxaldehyde. The data is illustrative and serves to provide a general understanding of the electrochemical behavior of such complexes.

Computational Investigations of Metal-Ligand Interactions

Molecular Docking Studies for Binding Affinity and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of coordination chemistry, it can be employed to study the interaction of metal complexes with biological macromolecules like DNA or proteins. While no molecular docking studies have been reported for iridium complexes of this compound, research on other metal complexes with similar Schiff base ligands provides insights into their potential biological interactions. researchgate.netresearchgate.net

These studies often aim to understand the binding affinity and the specific interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the complex at the active site of a biological target. For example, molecular docking studies have been used to investigate the binding of metal Schiff base complexes to DNA, suggesting intercalation as a possible binding mode. nih.gov

Table 2: Example of Molecular Docking Results for a Related Metal Complex

| Complex | Target | Binding Energy (kcal/mol) | Key Interactions | Reference |

| [Cu(L')] | DNA | -7.5 | Intercalation, H-bonding | nih.gov |

| [Ni(L')] | DNA | -7.2 | Groove binding | nih.gov |

| [Co(L')] | DNA | -6.9 | Electrostatic interactions | nih.gov |

Note: 'L'' represents a Schiff base ligand. This data is illustrative of the type of information obtained from molecular docking studies.

A hypothetical docking study of an iridium complex of this compound with a protein or DNA would involve preparing the 3D structures of both the complex and the target, followed by running the docking simulation to predict the most stable binding pose and calculate the binding energy. The results would help in understanding the potential biological activity of the complex.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and other properties of molecules and materials. In the study of metal complexes, DFT calculations can provide detailed information about bond lengths, bond angles, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. researchgate.netnih.gov

While specific DFT studies on iridium complexes of this compound are not available, research on related systems demonstrates the utility of this approach. DFT calculations can be used to optimize the geometry of the complex, providing a theoretical structure that can be compared with experimental data from X-ray crystallography. The calculated HOMO and LUMO energies are crucial for understanding the electronic transitions observed in UV-Vis spectra and for predicting the electrochemical behavior of the complex. nih.gov

Table 3: Illustrative DFT Calculation Results for a Related Schiff Base Ligand and its Metal Complex

| Species | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Schiff Base Ligand (L'') | -6.2 | -1.8 | 4.4 | nih.gov |

| [Ni(L'')₂] | -5.8 | -2.5 | 3.3 | nih.gov |

Note: 'L''' represents a Schiff base ligand. This data illustrates the typical output of DFT calculations on such systems.

For a hypothetical iridium complex of this compound, DFT calculations could be performed to:

Predict the most stable geometry (e.g., octahedral).

Calculate the bond lengths and angles between the iridium center and the coordinating atoms of the ligand.

Determine the HOMO-LUMO energy gap, which is related to the complex's reactivity and photophysical properties.

Simulate the IR and UV-Vis spectra to aid in the interpretation of experimental data.

Biological Activity and Biomedical Applications of 3 Hydroxypyridine 2 Carboxaldehyde and Its Derivatives

Anticancer and Antitumor Potential

Derivatives of 3-hydroxypyridine-2-carboxaldehyde have emerged as a significant area of interest in the development of new anticancer agents. These compounds, particularly when formulated as Schiff bases or metal complexes, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are believed to involve processes such as the induction of apoptosis, inhibition of crucial enzymes like ribonucleotide reductase, and cell cycle arrest.

Inhibition of Cell Viability and Proliferation across Various Cancer Cell Lines

Research has consistently shown that derivatives of this compound can inhibit the growth and proliferation of numerous cancer cell lines. This broad-spectrum activity highlights their potential as versatile scaffolds for anticancer drug design. The structural modifications of the parent compound, such as the formation of thiosemicarbazones and their subsequent coordination with metal ions like platinum, have been shown to modulate their cytotoxic efficacy.

Derivatives of this compound have been evaluated for their cytotoxic effects against the HeLa human cervical cancer cell line. Platinum(II) complexes of this compound thiosemicarbazones, specifically [Pt(HyPyMe)Cl] and [Pt(HyPyPyrd)Cl], have been synthesized and tested. benthamdirect.com These complexes exhibited moderate antineoplastic activity. benthamdirect.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 107.16 µM for [Pt(HyPyMe)Cl] and 132.13 µM for [Pt(HyPyPyrd)Cl] through MTT screening against HeLa cells. benthamdirect.com The N(4)-methyl-substituted compound, [Pt(HyPyMe)Cl], demonstrated better anticancer activity than its N(4)-pyrrolidinyl counterpart. benthamdirect.com

Additionally, other studies have explored the anticancer potential of various Schiff bases and their metal complexes against HeLa cells. For instance, binuclear Cu(II) complexes with a tridentate ligand derived from 2-aminomethyl pyridine (B92270) and pyridoxal (B1214274) showed mild cytotoxicity towards HeLa cells. orientjchem.org Furthermore, certain ruthenium complexes with Schiff base ligands derived from pyridine carboxaldehyde have been reported to be selective towards HeLa cells. orientjchem.org Newly synthesized amino benzohydroxamic acid derivatives have also shown potent antiproliferative effects on HeLa cells, with one molecule in particular exhibiting the most effectiveness with an IC50 value of 0.54 mM. researchgate.net

Table 1: Cytotoxicity of this compound Derivatives in HeLa Cells

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| [Pt(HyPyMe)Cl] | 107.16 | benthamdirect.com |

| [Pt(HyPyPyrd)Cl] | 132.13 | benthamdirect.com |

| Amino benzohydroxamic acid derivative (b) | 540 | researchgate.net |

| Amino benzohydroxamic acid derivative (c) | 250 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The antiproliferative activity of this compound derivatives has been investigated in HepG-2 human hepatocellular carcinoma cells. One notable derivative, this compound N(4)-Methylthiosemicarbazone (3-OH-Me-TSC), has been shown to inhibit the viability of HepG-2 cells in a concentration-dependent manner. researchgate.net The IC50 value for this compound was determined to be 9.587622µM. researchgate.net Further experiments, including colony formation and wound healing assays, demonstrated that 3-OH-Me-TSC effectively inhibits the colony number, size, and migration of HepG-2 cells. researchgate.net

Other related compounds have also shown activity against HepG-2 cells. For example, Schiff base complexes of Co(II), Ni(II), and Cu(II) have demonstrated moderate to significant inhibition of HepG-2 cell proliferation. orientjchem.org Specifically, complexes 48f and 48i showed 38% and 49% inhibition, respectively. orientjchem.org Another Schiff base metal complex, 4b, was found to have a high inhibitory ability with an IC50 of 10.60μM, suggesting it could be a promising agent for liver tumors. orientjchem.org Additionally, newly synthesized citral (B94496) derivatives have been tested, with one compound (3h) showing a better inhibitory effect on HepG2 cells than the established drug cisplatin, with an IC50 value of 5.3 μM. nih.gov

Table 2: Cytotoxicity of this compound and Related Derivatives in HepG-2 Cells

| Compound | IC50 Value (µM) | % Inhibition | Reference |

|---|---|---|---|

| 3-OH-Me-TSC | 9.587622 | - | researchgate.net |

| Complex 48f | - | 38% | orientjchem.org |

| Complex 48i | - | 49% | orientjchem.org |

| Complex 4b | 10.60 | - | orientjchem.org |

| Citral Derivative (3h) | 5.3 | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Derivatives of 3-hydroxypyridine (B118123) have been evaluated for their potential to inhibit the growth of prostate cancer cells, specifically the PC3 and DU145 cell lines. Studies have shown that these compounds can reduce cell viability in a dose-dependent manner. For instance, a lactam form of a quinoline–pyrrolidine gamma-lactam alkaloid, structurally related to compounds found in chestnut honey, demonstrated a significant decrease in the number of viable CRPC (castration-resistant prostate cancer) cells, including DU145 and PC3 lines. nih.gov This effect was observed to be dose-dependent, with significant efficacy at a concentration of 1 mM. nih.gov

Furthermore, other research has explored the effects of various compounds on these cell lines. For example, taxanes like cabazitaxel (B1684091) (CBZ) and docetaxel (B913) (DTX) have been shown to induce a time-dependent decrease in cell viability in both DU145 and PC3 cells. nih.gov Additionally, polysaccharides from Rosa roxburghii Tratt have been found to significantly reduce the viability of DU145 cells in a time- and dose-dependent manner. mdpi.com While not direct derivatives of this compound, these studies on prostate cancer cell lines provide a broader context for the types of compounds being investigated for their antiproliferative effects.

Table 3: Effects of Various Compounds on Prostate Cancer Cell Viability

| Compound/Agent | Cell Line | Effect | Reference |

|---|---|---|---|

| 3–2′-pyrrilonidinyl-kynurenic acid (3-PKA-L) | DU145, PC3 | Decreased cell viability | nih.gov |

| Cabazitaxel (CBZ) | DU145, PC3 | Decreased cell viability | nih.gov |

| Docetaxel (DTX) | DU145, PC3 | Decreased cell viability | nih.gov |

| Rosa roxburghii Tratt polysaccharides | DU145 | Reduced cell viability | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The A549 human lung carcinoma cell line has been a target for evaluating the anticancer potential of various compounds, including derivatives related to the 3-hydroxypyridine structure. For example, 2,2′,4′-trihydroxychalcone (7a) has been shown to inhibit the proliferation and growth of A549 cells in a time- and dose-dependent manner. nih.gov The IC50 values for this compound were 65.72±4.20 µM at 24 hours, 33.46±4.11 µM at 48 hours, and 19.86±2.33 µM at 72 hours. nih.gov

In other research, N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and tested against A549 cells. mdpi.com Hydrazone derivatives were generally found to be more effective than the oxadiazole derivatives on this cell line. mdpi.com One particular hydrazone, designated 1e, exhibited the best activity with an IC50 value of 13.39 µM. mdpi.com This compound was also noted for its selective effect on A549 and PC-3 cell lines, coupled with low toxicity towards the normal MRC-5 cell line. mdpi.com

Table 4: Cytotoxicity of Various Compounds in A549 Cells

| Compound | Time (h) | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2,2′,4′-trihydroxychalcone (7a) | 24 | 65.72 ± 4.20 | nih.gov |

| 2,2′,4′-trihydroxychalcone (7a) | 48 | 33.46 ± 4.11 | nih.gov |

| 2,2′,4′-trihydroxychalcone (7a) | 72 | 19.86 ± 2.33 | nih.gov |

| Hydrazone 1e | - | 13.39 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

MCF-7 Cells (Breast Carcinoma)

Derivatives of this compound have shown significant cytotoxic and antiproliferative activity against the human breast adenocarcinoma cell line, MCF-7. For instance, a novel series of 3-cyano-2-substituted pyridine derivatives were evaluated for their anticancer properties. Among them, a benzohydrazide (B10538) derivative (9a) was particularly effective, inducing growth inhibition in MCF-7 cells with an IC50 value of 2 μM. mdpi.com This compound demonstrated a degree of selectivity, as it was less cytotoxic to non-cancerous MCF-12a normal breast epithelial cells. mdpi.com

Morphological studies of MCF-7 cells treated with this benzohydrazide derivative revealed classic features of apoptosis, such as cell shrinkage and the formation of apoptotic bodies, in a concentration-dependent manner. mdpi.com Further investigation into the molecular effects showed that the compound could inhibit the viability of MCF-7 cells and suppress the ability of single cells to form colonies, a key characteristic of cancer cells. mdpi.com Other related structures, such as thieno[3,2-b]pyridine (B153574) derivatives, have also demonstrated antitumor potential against MCF-7 cells. mdpi.com The antiproliferative effects of these pyridine derivatives often involve the induction of apoptosis and the halting of cell cycle progression. mdpi.commdpi.com

L1210 Leukemia Cells

The most extensively documented antineoplastic activity of this compound derivatives is against L1210 leukemia cells. The thiosemicarbazone derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine, has shown potent activity against L1210 leukemia in vivo, with some studies reporting it as curative in mice. nih.govnih.govelsevierpure.comelsevierpure.com Its effectiveness extends to hydroxyurea-resistant L1210 cells, indicating a distinct and powerful mechanism of action. nih.govelsevierpure.com

The introduction of methyl groups to the pyridine ring has been shown to enhance antitumor activity. Specifically, 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-HMP) displayed better antitumor performance against L1210 leukemia in mice compared to its parent compound, this compound thiosemicarbazone. nih.gov Similarly, other analogues have been synthesized and tested, demonstrating that the pyridine-2-carboxaldehyde thiosemicarbazone scaffold is a consistent and significant inhibitor of L1210 leukemia. scispace.com The potent activity of these compounds firmly established them as a promising class of antileukemic agents. nih.gov

| Compound/Derivative | Cell Line | Noteworthy Finding |

| Benzohydrazide derivative of 3-cyano-2-substituted pyridine | MCF-7 | Induced growth inhibition with an IC50 of 2 μM and showed lower cytotoxicity in normal breast cells. mdpi.com |

| Thieno[3,2-b]pyridine derivatives | MCF-7 | Showed potential as antitumor agents. mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 | Revealed cytotoxicity with an IC50 of 4.66 µM. mdpi.com |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | L1210 | Demonstrated curative capacity in mice with L1210 leukemia and was effective against hydroxyurea-resistant cells. nih.govnih.gov |

| 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 | Showed improved antitumor activity compared to the non-methylated parent compound. nih.gov |

Investigation of Molecular Mechanisms in Antineoplastic Activity

The anticancer effects of this compound derivatives are underpinned by several distinct molecular mechanisms. Research has focused on their ability to modulate key signaling pathways, inhibit essential enzymes for DNA synthesis, trigger cell cycle arrest, and prevent the spread of cancer cells.

Modulation of MAPK Superfamily Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Some derivatives of 2-pyridineformamide thiosemicarbazone are thought to exert their anticancer effects by modulating this pathway. Studies suggest that these compounds may induce cell death by inhibiting MAPK signaling, which in turn triggers an intrinsic apoptotic pathway. researchgate.net While the MAPK pathway is a recognized target for cancer therapy, the precise interactions of this compound derivatives with its components, such as ERK1/2, JNK, and p38, are an ongoing area of investigation. nih.govresearchgate.net

Inhibition of Ribonucleotide Reductase Enzyme Activity

A primary and well-established mechanism of action for the antineoplastic activity of α-(N)-heterocyclic thiosemicarbazones is the potent inhibition of ribonucleotide reductase (RNR). nih.govnih.gov This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. elsevierpure.comnih.gov By inhibiting RNR, these compounds effectively starve cancer cells of the materials needed for replication.

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a leading compound in this class and has been found to be a significantly more potent inhibitor of RNR than the clinically used drug hydroxyurea. elsevierpure.comnih.gov The proposed mechanism involves the compound acting as a powerful chelator of metal ions. nih.gov A specific binding pocket for Triapine has been proposed on the surface of the R2 subunit of mouse RNR. univie.ac.atnih.govdiva-portal.org The interaction is believed to destabilize the diferric (Fe³⁺-Fe³⁺) center within the R2 protein. univie.ac.atnih.gov Subsequently, Triapine chelates the iron, and the resulting iron(III)-Triapine complex is reduced to a highly reactive iron(II)-Triapine complex. nih.govunivie.ac.at This iron(II) complex reacts with molecular oxygen to generate reactive oxygen species (ROS), which cause damage to the RNR enzyme, leading to its inactivation. nih.govunivie.ac.atnih.gov This action on the diferric center distinguishes its mechanism from that of hydroxyurea, which is thought to act directly on the tyrosyl radical. univie.ac.atnih.govdiva-portal.org

| Mechanistic Aspect | Key Finding |

| Target Enzyme | Ribonucleotide Reductase (RNR). nih.govnih.gov |

| Potency of Triapine | Up to 1000 times more potent as an RNR inhibitor than hydroxyurea. nih.gov |

| Proposed Mechanism | Interaction with the R2 subunit of RNR, leading to labilization of the diferric center. univie.ac.atnih.gov |

| Role of the Compound | Acts as an iron chelator, forming an iron-Triapine complex. nih.govunivie.ac.at |

| Generation of Damage | The iron(II)-Triapine complex promotes the formation of reactive oxygen species (ROS), which damage the enzyme. nih.govunivie.ac.atnih.gov |

Induction of Cell Cycle Arrest

By disrupting the normal progression of the cell cycle, anticancer agents can prevent tumor cells from dividing and proliferating. Various derivatives of the pyridine core structure have been shown to induce cell cycle arrest in different cancer cell lines. nih.govmdpi.comresearchgate.net

For example, a 3-cyano-2-substituted pyridine derivative was found to arrest MCF-7 breast cancer cells in the G1 phase of the cell cycle. mdpi.com This arrest was confirmed by observing the increased expression of cell cycle inhibitors p21 and p27, along with the reduced expression of cyclin-dependent kinases CDK2 and CDK4. mdpi.com Other related heterocyclic compounds, such as pyrazolo[3,4-b]pyridine derivatives, have also demonstrated the ability to halt the cell cycle. Depending on the specific derivative and the cancer cell line, arrest has been observed at the S phase or the G2/M phase. mdpi.com This ability to effectively suppress cell cycle progression is a key component of their cytotoxic and antiproliferative effects. mdpi.com

Inhibition of Cancer Cell Migration (e.g., via Wound Healing Assays)

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. nih.gov The in vitro wound healing assay, or scratch assay, is a standard method used to study cell migration. nih.govresearchgate.net In this technique, a "wound" is created in a confluent monolayer of cancer cells, and the ability of a test compound to inhibit the cells from migrating into and closing the gap is measured over time. nih.govresearchgate.net

Studies on pyridine derivatives have indicated their potential to inhibit cancer cell migration. For instance, some pyridine-thiazole hybrid molecules have been shown to restrict the metastasis of cancer cells in vitro. Furthermore, mechanistic studies on certain 3-cyano-2-substituted pyridines revealed that they inhibit the expression of genes associated with migration, such as matrix metalloproteinase (MMP)-9. mdpi.com While direct evidence using wound healing assays for all this compound derivatives is still emerging, the inhibition of key migratory pathways by related compounds suggests this is a promising area of their biomedical application. mdpi.comnih.gov

Interactions with Deoxyribonucleic Acid (DNA), Including Hydrogen Bonding with Nucleobases

Derivatives of this compound, particularly when complexed with metal ions, have been investigated for their ability to interact with DNA, a key mechanism for many anticancer agents. Molecular docking studies on platinum(II) complexes of this compound thiosemicarbazones have elucidated specific binding interactions with DNA nucleobases. benthamdirect.comscispace.com

These interactions are primarily non-covalent, involving hydrogen bonds between the ligand or the metal complex and the functional groups of the DNA bases. For instance, the complex [Pt(HyPyMe)Cl], a platinum(II) chloride complex with N(4)-methyl-3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone, was found to form hydrogen bonds with guanine (B1146940) and thymine (B56734) residues. benthamdirect.comscispace.com Specifically, interactions were predicted with guanine-6, guanine-7, and thymine-8. benthamdirect.com Another derivative, the [Pt(HyPyPyrd)Cl] complex, interacted with guanine-7 and guanine-16 through hydrogen bonding. benthamdirect.com These binding events, which are crucial for the molecule's cytotoxic effect, are stabilized by favorable binding energy values. benthamdirect.comscispace.com

Table 1: DNA Hydrogen Bonding Interactions of Platinum(II) Complexes

| Compound/Complex Name | Interacting DNA Nucleobases | Binding Energy (kcal/mol) |

|---|---|---|

| [Pt(HyPyMe)Cl] | Guanine-6, Guanine-7, Thymine-8 | -6.49 |

| [Pt(HyPyPyrd)Cl] | Guanine-7, Guanine-16 | -6.83 |

Data sourced from molecular docking studies. benthamdirect.comscispace.com

Structure-Activity Relationship (SAR) Studies for Optimized Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, research has focused on modifications of the thiosemicarbazone side chain to enhance anticancer activity.

In a comparative study of platinum(II) complexes, the nature of the substituent at the N(4) position of the thiosemicarbazone moiety was shown to significantly influence cytotoxic efficacy. The N(4)-methyl substituted compound, [Pt(HyPyMe)Cl], demonstrated better anticancer activity compared to the N(4)-pyrrolidinyl substituted analogue, [Pt(HyPyPyrd)Cl]. benthamdirect.comscispace.com The IC50 values against HeLa cancer cells for the N(4)-methyl and N(4)-pyrrolidinyl complexes were found to be 107.16 µM and 132.13 µM, respectively, indicating that the smaller methyl group confers greater potency. scispace.com This suggests that steric hindrance at the N(4) position may play a role in the compound's ability to interact with its biological target.

Table 2: SAR Findings for Anticancer Activity of this compound Derivatives

| Compound Derivative | Key Structural Feature | Observation |

|---|---|---|

| [Pt(HyPyMe)Cl] | N(4)-methyl substitution on thiosemicarbazone | Exhibited better anticancer activity (IC50 = 107.16 µM). scispace.com |

| [Pt(HyPyPyrd)Cl] | N(4)-pyrrolidinyl substitution on thiosemicarbazone | Showed moderate antineoplastic activity (IC50 = 132.13 µM). scispace.com |

Development of Non-Platinum-Based Antineoplastic Agents

While much research has focused on creating novel platinum(II) coordination complexes to overcome the side effects and resistance associated with traditional platinum-based drugs, the organic ligands themselves, derived from this compound, are a subject of interest for developing non-platinum-based agents. benthamdirect.comscispace.com

Thiosemicarbazones, including derivatives of this compound, are a well-established class of compounds with inherent biological activities, including antitumor effects. benthamdirect.comresearchgate.net Their mechanism of action as non-platinum agents is often attributed to the inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis and repair. benthamdirect.comresearchgate.net By targeting this enzyme, these compounds can disrupt cancer cell proliferation without relying on a platinum center for cytotoxicity. The 3-hydroxy-2-formylpyridine thiosemicarbazone ligand itself is considered an effective anticancer agent with potentially reduced toxicity. researchgate.net The development of these metal-free compounds represents a valid strategy for creating antineoplastic agents that function through mechanisms distinct from DNA alkylation by platinum.

Antimalarial Activity

Mechanism Involving Selective Iron Binding and Targeting of Parasitic Lysosomes/Acidic Vacuoles

Thiosemicarbazone derivatives of this compound have demonstrated potential as antimalarial agents. researchgate.netsocialresearchfoundation.com The primary mechanism underlying their activity against the Plasmodium parasite is believed to be their strong iron-chelating capability.

The malaria parasite digests hemoglobin within its acidic food vacuole (a lysosome-like organelle), a process that releases large amounts of toxic free heme and iron. The parasite detoxifies heme by polymerizing it into an inert crystal called hemozoin. Thiosemicarbazone derivatives can enter this acidic compartment and selectively bind to the free iron. This chelation disrupts the parasite's iron homeostasis and, crucially, is thought to interfere with the hemozoin formation process. The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and cell death. This targeted action, which exploits the unique iron metabolism of the parasite within its acidic vacuole, makes these compounds promising candidates for antimalarial drug development. researchgate.netsocialresearchfoundation.com

Enzyme Inhibition Studies

Inhibition of 3-Hydroxyanthranilic Acid Oxygenase (3HAO)

Based on a review of available scientific literature, there were no studies found that investigated the inhibition of the enzyme 3-hydroxyanthranilic acid oxygenase (3HAO) by this compound or its derivatives.

Characterization of Competitive Inhibition Mechanisms

Competitive inhibition is a fundamental mechanism of enzyme regulation where an inhibitor molecule, which is structurally similar to the substrate, competes for binding to the active site of an enzyme. alliedacademies.orgkhanacademy.org This binding is reversible, and the inhibitor's effect can be overcome by increasing the substrate concentration. alliedacademies.orgkhanacademy.org When the inhibitor occupies the active site, it prevents the natural substrate from binding, thereby slowing down the rate of the enzymatic reaction. alliedacademies.org This form of regulation is crucial for maintaining cellular homeostasis. alliedacademies.org

A notable derivative of this compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, known as Triapine, exemplifies a potent inhibitor of the enzyme ribonucleotide reductase. nih.govnih.gov This enzyme is critical for DNA synthesis. researchgate.net Triapine has been the subject of numerous clinical trials for its anticancer activity. mdpi.com The primary mechanism of its action involves the chelation of metal ions, which is essential for the enzyme's function. nih.govmdpi.com Studies have shown that Triapine is a powerful inhibitor of ribonucleotide reductase activity, and its efficacy can surpass that of other clinically used inhibitors like hydroxyurea. nih.govnih.gov

Topoisomerase I and II Inhibitory Potency

Topoisomerases are vital enzymes that manage the topology of DNA, making them a key target for cancer chemotherapy. mdpi.comnih.gov They are categorized into two main types: Topoisomerase I (Topo I), which cuts a single strand of DNA, and Topoisomerase II (Topo II), which cuts both strands. mdpi.comnih.gov Research into the inhibitory potential of this compound derivatives has shown some activity, particularly against Topoisomerase IIα, an isoform highly expressed in proliferating cancer cells. nih.gov

The derivative Triapine has demonstrated some inhibition of Topoisomerase IIα, but this activity was observed only in the presence of copper(II) ions. mdpi.com Other studies, however, did not find significant inhibition of DNA relaxation or cleavage mediated by Topo IIα. mdpi.com

More extensive research has been conducted on other α-(N)-heterocyclic thiosemicarbazone derivatives, which share structural similarities. For instance, new acridine-thiosemicarbazone derivatives have been synthesized and evaluated for their ability to inhibit Topoisomerase IIα. The table below summarizes the inhibitory activity of selected derivatives compared to the known inhibitor amsacrine (B1665488) (mAMSA).

| Compound | Concentration (µM) | Inhibition of Topo IIα (%) | Reference |

|---|---|---|---|

| mAMSA (control) | 100 | - | nih.gov |

| DL-01 | 100 | 77 | nih.gov |

| DL-07 | 100 | 74 | nih.gov |

| DL-08 | 100 | 79 | nih.gov |

Role as a Vitamin B6 Analogue and Associated Mechanistic Insights

The 3-hydroxypyridine core structure is the basis for vitamin B6 and its vitamers. researchgate.net Consequently, analogues such as this compound and its isomers have been investigated for their relationship to vitamin B6. The isomer 3-hydroxyisonicotinaldehyde (3-hydroxypyridine-4-carboxaldehyde) has been specifically studied as a simple analogue of vitamin B6. wikipedia.orgnih.gov It is considered an excellent mimic for the enzyme-bound form of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. wikipedia.org